Home > Products > Screening Compounds P105425 > Putative antimicrobial peptide
Putative antimicrobial peptide -

Putative antimicrobial peptide

Catalog Number: EVT-244687
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Antimicrobial peptides can be classified into several categories based on:

  1. Source: Mammalian, amphibian, insect, and microbial origins.
  2. Activity: Antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities.
  3. Structural Characteristics: Includes α-helical peptides, β-sheet peptides, and cyclic peptides .
Synthesis Analysis

Methods of Synthesis

The synthesis of antimicrobial peptides can occur through two main pathways:

  1. Ribosomal Synthesis: This involves the translation of peptide sequences from messenger RNA. Ribosomally synthesized peptides often undergo post-translational modifications to enhance their antimicrobial properties.
  2. Non-Ribosomal Synthesis: This method involves enzyme-mediated synthesis where peptide bonds are formed independently of ribosomes. Non-ribosomal peptide synthetases play a crucial role in this process.

Technical Details

  • Ribosomal Peptides: These include bacteriocins produced by lactic acid bacteria. They are categorized into classes based on their structure and modifications (e.g., lantibiotics).
  • Non-Ribosomal Peptides: These include complex structures synthesized by multi-enzyme complexes that allow for diverse modifications not possible in ribosomal synthesis .
Molecular Structure Analysis

Structure

Putative antimicrobial peptides exhibit diverse structural motifs that contribute to their function:

  • α-helical Structures: Common in many antimicrobial peptides; they facilitate membrane insertion and pore formation.
  • β-sheet Structures: Often found in defensins; these structures stabilize the peptide's interaction with microbial membranes.
  • Cyclic Structures: Some peptides form cyclic configurations that enhance stability against proteolytic degradation.

Data

The molecular weight of these peptides typically ranges from 1 to 10 kDa, with varying isoelectric points depending on their amino acid composition .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving putative antimicrobial peptides include:

  1. Membrane Disruption: Peptides insert into bacterial membranes, leading to pore formation that disrupts membrane integrity.
  2. Enzyme Inhibition: Some antimicrobial peptides inhibit critical enzymes involved in cell wall synthesis or metabolic processes.

Technical Details

The interaction between antimicrobial peptides and bacterial membranes often involves electrostatic interactions due to the cationic nature of many AMPs. This interaction can lead to membrane depolarization and eventual cell lysis .

Mechanism of Action

Process

The mechanism of action for putative antimicrobial peptides typically involves:

  1. Membrane Disruption: The amphipathic nature of these peptides allows them to associate with lipid bilayers, forming pores or disrupting membrane integrity.
  2. Intracellular Targeting: Some AMPs can penetrate cells to interfere with vital intracellular processes such as DNA replication and protein synthesis.

Data

Studies have shown that many AMPs exhibit a rapid killing effect on bacteria at micromolar concentrations by disrupting membrane potential and permeability .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Many antimicrobial peptides are soluble in aqueous solutions but may aggregate at higher concentrations.
  • Stability: The stability of these peptides can vary significantly; cyclic forms tend to be more stable than linear ones.

Chemical Properties

  • Charge: Most AMPs are cationic at physiological pH, which enhances their ability to bind negatively charged bacterial membranes.
  • Hydrophobicity: A balance between hydrophobic and hydrophilic regions is crucial for their functionality.

Relevant data indicates that modifications such as cyclization or incorporation of non-standard amino acids can enhance stability and activity against resistant strains .

Applications

Putative antimicrobial peptides have significant potential applications in various fields:

  • Medical Uses: Development of new antibiotics to combat multidrug-resistant infections.
  • Food Preservation: Use as natural preservatives due to their ability to inhibit spoilage organisms.
  • Agriculture: Application in biopesticides to protect crops from fungal and bacterial pathogens.

Research continues into harnessing the unique properties of these peptides for therapeutic purposes, highlighting their importance in addressing global health challenges related to antibiotic resistance .

Introduction to Putative Antimicrobial Peptides

Definition and Conceptual Framework in Antimicrobial Research

Putative antimicrobial peptides (pAMPs) are cryptic peptide sequences embedded within larger protein structures of organisms that exhibit predicted antimicrobial properties based on computational or experimental evidence but lack full functional validation. Unlike canonical antimicrobial peptides (AMPs) that are independently expressed and secreted, pAMPs remain functionally dormant until released through proteolytic cleavage or environmental triggers. This conceptual framework emerged from the discovery that proteomes contain latent defense elements—sequences with physicochemical properties matching known AMPs (e.g., cationic charge >+2, hydrophobicity >30%, amphipathic structures) yet residing within non-antimicrobial proteins [1] [7].

The "Bacterial Wars" methodology exemplifies this framework, using network analysis to map shared pAMP sequences across bacterial proteomes. This approach revealed that taxonomically related bacteria share homologous pAMPs, conferring mutual immunity, while competitors exhibit pAMP dissimilarity—a key determinant of microbial coexistence in niches like the human gut [1]. Computational identification relies on algorithms like AMPA, which assigns antimicrobial propensity scores to peptide stretches based on residue-specific antimicrobial indices derived from high-throughput mutagenesis studies [1].

Table 1: Major Classes of Putative Antimicrobial Peptides

Classification BasisClassRepresentative pAMPsKey Features
Structuralα-HelicalMagainin-like fragmentsAmphipathic helices disrupting membranes
FunctionalImmunomodulatoryCathelicidin-derived sequencesChemokine induction & immune cell recruitment
Source OrganismBacterialColicin-embedded domainsInterbacterial competition mediators
Source TissueNucleic acid-binding proteinsHistone fragmentsHigh lysine/arginine content

Historical Evolution of Putative Antimicrobial Peptide Discovery

The conceptual origins of pAMPs trace to Alexander Fleming's 1922 discovery of lysozyme in nasal secretions—the first evidence that host proteins harbor inherent antimicrobial activity [5] [8]. However, the modern pAMP paradigm emerged through key milestones:

  • 1939-1941: René Dubos isolates gramicidin from Bacillus brevis, revealing that bacteria encode proteinaceous antimicrobials, though its "putative" nature was unrecognized [5].
  • 1981: Cecropins from silk moth hemolymph demonstrate inducible AMP synthesis, proving organisms encode latent defense peptides [5].
  • 2009: Development of the AMPA algorithm enables systematic proteome-wide pAMP prediction by quantifying antimicrobial propensity of peptide fragments [1].
  • 2021: The "Bacterial Wars" study analyzes >300,000 pAMPs across 3,000 bacterial strains, establishing their role in microbiome ecology [1].

The shift from serendipitous discovery to computational prediction accelerated with AMP databases (APD, dbAMP, DBAASP). As of 2025, dbAMP catalogs >12,000 entries, with 30% classified as "putative" based on in silico evidence alone [7]. High-throughput tools like HydrAMP now generate novel pAMP sequences via latent space exploration, decoupling structural features from antimicrobial conditions [6].

Role in Innate Immunity and Host-Pathogen Dynamics

pAMPs serve as evolutionarily conserved reservoirs for rapid immune responses. Host proteases (e.g., neutrophil elastase, cathepsin) cleave precursor proteins during infection to liberate active peptides. For example:

  • Coagulation factors release antimicrobial fragments during wound healing [9].
  • Histones yield pAMPs like histone H2B_(1-20) that disrupt microbial membranes [1].
  • LL-37, the sole human cathelicidin, is proteolytically activated from hCAP18 and exhibits dual functions: membrane lysis and neutrophil chemoattraction [2] [5].

In microbiome dynamics, pAMPs mediate interbacterial competition. Gut symbionts like Bacteroides encode pAMP-rich proteomes that inhibit competitors while sparing phylogenetically related strains through shared sequence homology. This "putative AMP defense" shapes community structure, as demonstrated by correlations between bacterial Die scores (measuring susceptibility in pAMP networks) and taxonomic abundance in metagenomic datasets [1]. Pathogens counter this system through immunity proteins (e.g., membrane-embedded pAMP sequestrators) and efflux pumps that export peptides [2].

Table 2: Key Historical Milestones in pAMP Research

YearMilestoneSignificance
1922Lysozyme discovery (Fleming)First antimicrobial host protein identified
1939Gramicidin isolation (Dubos)Revealed bacterial-derived antimicrobial proteins
1981Cecropin characterizationDemonstrated inducible AMP synthesis in insects
1985Defensin purification from neutrophilsConfirmed AMPs in mammalian immune cells
2009AMPA algorithm developmentEnabled proteome-wide pAMP prediction
2021Bacterial Wars network analysisEstablished pAMPs as microbiome structuring agents
2023HydrAMP generative modelAI-driven de novo pAMP design

Properties

Product Name

Putative antimicrobial peptide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.